molecular formula C16H16O3 B12086618 Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12086618
M. Wt: 256.30 g/mol
InChI Key: SOWBZZBLTGDKLI-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a biphenyl core with methyl, hydroxy, and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Chlorine, bromine

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated biphenyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxy-2,4-dimethylbiphenyl-3-carboxylate
  • Methyl 5-hydroxy-2’,4’-dimethylbiphenyl-3-carboxylate
  • Methyl 5-hydroxy-2,4-dimethylbiphenyl-3-carboxylate

Uniqueness

Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to industrial production .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 3-(2,4-dimethylphenyl)-5-hydroxybenzoate

InChI

InChI=1S/C16H16O3/c1-10-4-5-15(11(2)6-10)12-7-13(16(18)19-3)9-14(17)8-12/h4-9,17H,1-3H3

InChI Key

SOWBZZBLTGDKLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)OC)C

Origin of Product

United States

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